![molecular formula C22H18N4O4S B2633703 N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide CAS No. 303035-45-2](/img/structure/B2633703.png)
N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a compound with a similar structure was synthesized by stirring syringic acid in acetic anhydride at 120 °C for 2 hours. The precipitates were then filtered and dried. The dry precipitates were stirred and refluxed in thionyl chloride at 80 °C for 6 hours under anhydrous conditions. The solvent was then removed under reduced pressure to obtain the raw product. The raw product was then reacted with sulfamonome- thoxine and pyridine in THF at 0 °C for 2 hours and then at room temperature for 24 hours. The reaction solution was then diluted with water to obtain precipitates after pumping filtration. The product was redissolved in a mixed solution of THF and methanol and then left for evaporating at room temperature .Molecular Structure Analysis
The molecular structure of a similar compound, “2,6-dimethoxy-4-((4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)phenyl acetate”, has been reported . The crystal structure was determined to be triclinic, with a = 8.730(1) Å, b = 9.730(1) Å, c = 14.220(2) Å, α = 97.970(2)°, β = 92.606(2)°, γ = 100.195(2)°, V = 1174.3 Å^3, Z = 2 .Scientific Research Applications
- The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains .
- The same derivatives were also screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) using the Sulforhodamine B (SRB) assay .
- Molecular docking studies were conducted to understand the binding mode of active compounds with specific receptors .
- The thiazole nucleus present in this compound has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
- The molecular structures of the synthesized derivatives were confirmed using physicochemical properties and spectroanalytical data (NMR, IR, and elemental analysis) .
Antimicrobial Activity
Anticancer Potential
Rational Drug Design
Heterocyclic Thiazole Nucleus
Chemical Synthesis and Structure Confirmation
Metabolite Identification
properties
IUPAC Name |
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-30-21-13-20(23-14-24-21)26-31(28,29)19-10-8-18(9-11-19)25-22(27)17-7-6-15-4-2-3-5-16(15)12-17/h2-14H,1H3,(H,25,27)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCJAYXOPGYJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide |
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